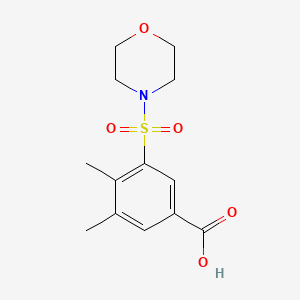

3,4-二甲基-5-(4-吗啉磺酰基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound "3,4-dimethyl-5-(4-morpholinylsulfonyl)benzoic acid" is a significant molecule in organic chemistry, known for its unique structure and potential applications in various fields. Although specific studies directly addressing this compound were not found, research on similar sulfonyl and benzoic acid derivatives provides insights into its synthesis, properties, and applications.

Synthesis Analysis

The synthesis of sulfonyl-benzene derivatives often involves multi-step chemical reactions, including alkylation, esterification, and sulfonation processes. For example, the synthesis of 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides demonstrates the complex nature of synthesizing sulfonyl-benzene derivatives, involving the conversion of organic acids into corresponding esters, hydrazides, and oxadiazoles (Aziz ur-Rehman et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of sulfonyl-benzene derivatives, such as the study on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, reveals detailed information about the molecular geometry, electronic configuration, and intermolecular interactions through methods like X-ray crystallography and quantum-chemical calculations (L. Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonyl-benzene derivatives undergo various chemical reactions, including alkylation, oxidation, and electrochemical synthesis. For instance, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines highlights a green, one-pot procedure for producing compounds of potential biological significance, demonstrating the versatility of sulfonyl-benzene compounds in chemical reactions (D. Nematollahi & R. Esmaili, 2010).

Physical Properties Analysis

The physical properties of sulfonyl-benzene derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. The study on the X-ray structures and properties of sulfonyl-bridged oligo(benzoic acid)s as metal extractants, for example, provides insight into how the physical properties of these compounds can be tailored for specific uses (Naoya Morohashi et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the behavior of sulfonyl-benzene derivatives. Research focusing on the synthesis and evaluation of antibacterial activity of sulfonyl-benzene derivatives illustrates the potential bioactivity and chemical versatility of these compounds (Aziz ur-Rehman et al., 2015).

科学研究应用

有机合成和反应机理

人们已对磺酰衍生物的烷基化反应进行了研究,以了解其反应性和在合成复杂分子中的潜力。Rayes 等人(2010 年)探讨了某些二甲氧基苯并[a]庚烯的苯部分的烷基化反应,揭示了这些化合物在不同条件下的反应性 Rayes 等人,2010 年。这项研究展示了这些化学物质在合成应用中的细微差别,特别是在形成 1-甲基化苯并庚烯和锂试剂对其烷基化模式的影响方面。

绿色化学和环保合成

在可持续化学领域,Almarhoon 等人(2019 年)报道了一种在温和条件下合成磺酰胺和磺酸羧酸衍生物的简便且环保的方法。这项研究不仅突出了使用磺酰氯作为前体的效率,还强调了在化学合成中采用绿色化学原理的环境效益 Almarhoon 等人,2019 年。

酶抑制和生物应用

酶抑制剂的研究是生物化学的一个关键领域,其中磺酰胺衍生物(包括与吗啉相关的衍生物)发挥着重要作用。Supuran 等人(2013 年)研究了三种新的碳酸酐酶芳香磺酰胺抑制剂,证明了它们由于对几种同工酶的抑制活性而在治疗应用中的潜力 Supuran 等人,2013 年。

抗菌剂

磺酰胺衍生物作为抗菌剂的合成和评估代表了药物化学中的另一个关键应用。Ur-Rehman 等人(2015 年)合成了一系列新的恶二唑基和吗啉基磺酰苄基硫醚,评估了它们对各种细菌菌株的抗菌活性。这项工作强调了结构修饰在增强磺酰胺衍生物的抗菌功效方面的重要性 Ur-Rehman 等人,2015 年。

材料科学和发光

在材料科学中,发光材料的研究对于开发新的光学和电子器件至关重要。Gao 等人(2014 年)探讨了芳香羧酸功能化聚砜与稀土离子形成的配合物的结构和光致发光性质。他们的研究结果突出了配体结构和中心离子性质如何显着影响发光强度,为设计新型发光材料提供了宝贵的见解 Gao 等人,2014 年。

属性

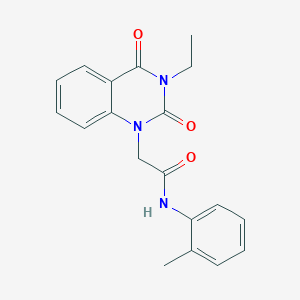

IUPAC Name |

3,4-dimethyl-5-morpholin-4-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-9-7-11(13(15)16)8-12(10(9)2)20(17,18)14-3-5-19-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFWSTAJHSZYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)N2CCOCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-5-(morpholin-4-ylsulfonyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)